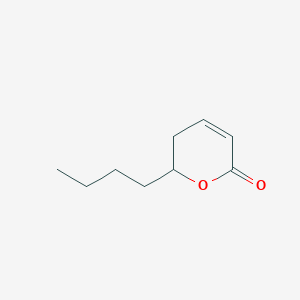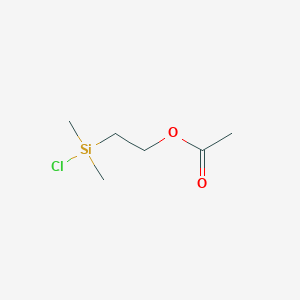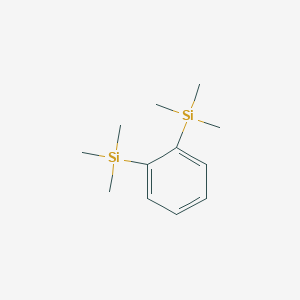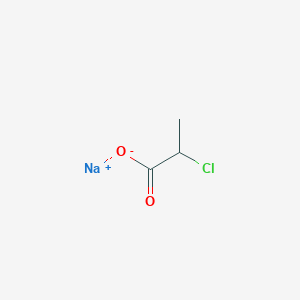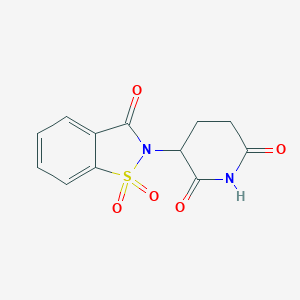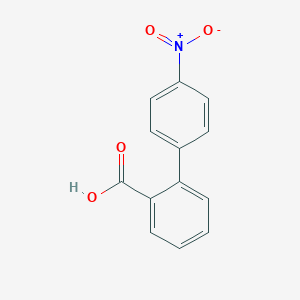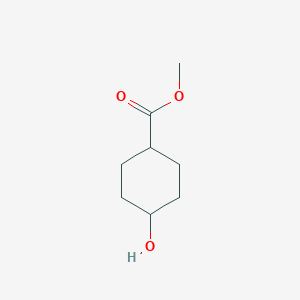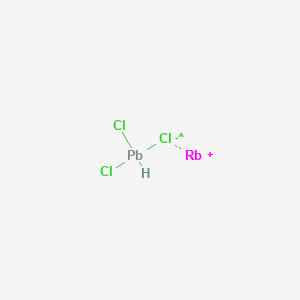
Rubidium trichloroplumbate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rubidium trichloroplumbate is an inorganic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a salt that consists of rubidium cations and trichloroplumbate anions, with the chemical formula Rb2PbCl6. This compound has been studied extensively for its potential in various fields, including materials science, catalysis, and biomedical research.
作用機序
The mechanism of action of rubidium trichloroplumbate is not fully understood, but it is believed to involve the interaction of the lead and rubidium ions with the target molecules. In catalysis, the compound acts as a Lewis acid, accepting electron pairs from the alcohol substrate and facilitating the oxidation reaction. In materials science, the compound serves as a precursor for the synthesis of lead-based perovskite materials, which have unique electronic and optical properties.
Biochemical and Physiological Effects
Rubidium trichloroplumbate has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic if ingested or inhaled, and precautions should be taken when handling the compound. It is not recommended for use in medical applications due to its potential toxicity.
実験室実験の利点と制限
Rubidium trichloroplumbate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit high activity and selectivity in catalytic reactions. However, the compound is also highly toxic and must be handled with care. It may also be difficult to obtain in large quantities, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on rubidium trichloroplumbate. In materials science, further investigation is needed to optimize the synthesis of lead-based perovskite materials using this compound as a precursor. In catalysis, the compound could be further studied for its potential in other oxidation reactions and for its use in combination with other catalysts. In biomedical research, the compound could be studied for its potential as a diagnostic or therapeutic agent, although further investigation into its toxicity and potential side effects would be necessary. Overall, rubidium trichloroplumbate has significant potential for further research and development in various scientific fields.
合成法
The synthesis of rubidium trichloroplumbate involves the reaction of lead(II) chloride and rubidium chloride in a 1:2 molar ratio. The reaction is typically carried out in a solvent such as water or ethanol, and the resulting product is a white crystalline powder. The purity and yield of the product can be improved by using techniques such as recrystallization and filtration.
科学的研究の応用
Rubidium trichloroplumbate has been studied extensively for its potential applications in various scientific fields. In materials science, it has been investigated as a potential precursor for the synthesis of lead-based perovskite materials, which have promising applications in solar cells and other electronic devices. In catalysis, rubidium trichloroplumbate has been shown to exhibit high activity and selectivity for the oxidation of alcohols to aldehydes and ketones.
特性
CAS番号 |
15218-58-3 |
|---|---|
製品名 |
Rubidium trichloroplumbate |
分子式 |
Cl3HPbRb |
分子量 |
400 g/mol |
InChI |
InChI=1S/2ClH.Cl.Pb.Rb.H/h2*1H;;;;/q;;-1;+2;+1;/p-2 |
InChIキー |
SGSYXERHCSJHRW-UHFFFAOYSA-L |
SMILES |
[Cl-][PbH](Cl)Cl.[Rb+] |
正規SMILES |
[Cl-][PbH](Cl)Cl.[Rb+] |
同義語 |
Rubidium trichloroplumbate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



